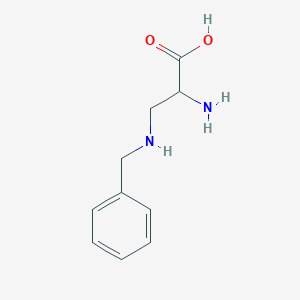

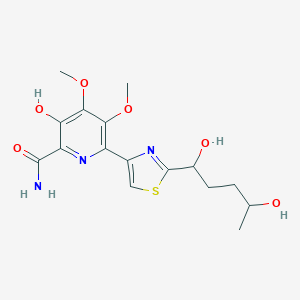

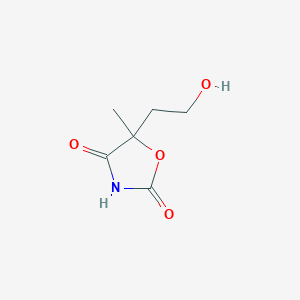

![molecular formula C8H13NO B053543 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone CAS No. 123916-90-5](/img/structure/B53543.png)

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone, also known as AZD-2563, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders.

Mecanismo De Acción

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. By binding to a site on the receptor that is distinct from the acetylcholine binding site, 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.

Biochemical and Physiological Effects

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine and acetylcholine in the brain, enhanced synaptic plasticity and neurogenesis, and improved mitochondrial function. These effects are thought to underlie the neuroprotective and neurorestorative properties of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone is its specificity for the α7 nAChR, which reduces the risk of off-target effects. However, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, including low oral bioavailability and short half-life. Additionally, the optimal dosing regimen for 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has not yet been established.

Direcciones Futuras

Future research on 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone should focus on improving its pharmacokinetic properties and identifying the optimal dosing regimen for clinical use. Additionally, further studies are needed to investigate the potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone as a treatment for addiction and substance abuse disorders, as well as its potential to enhance cognitive function in healthy individuals. Finally, the role of the α7 nAChR in various neurological disorders should be further elucidated to better understand the therapeutic potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.

Métodos De Síntesis

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone can be synthesized using a multistep process that involves the condensation of 3,4-dihydroxybenzaldehyde with (S)-proline methyl ester, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been extensively studied in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative effects, as well as the ability to enhance cognitive function and memory. 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has also been investigated as a potential treatment for addiction and substance abuse disorders.

Propiedades

Número CAS |

123916-90-5 |

|---|---|

Nombre del producto |

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone |

Fórmula molecular |

C8H13NO |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

1-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]ethanone |

InChI |

InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |

Clave InChI |

CLXGHNZEURAQTI-SFYZADRCSA-N |

SMILES isomérico |

CC(=O)[C@@H]1CN2CC[C@@H]1C2 |

SMILES |

CC(=O)C1CN2CCC1C2 |

SMILES canónico |

CC(=O)C1CN2CCC1C2 |

Sinónimos |

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)-, exo- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

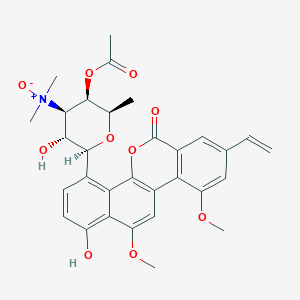

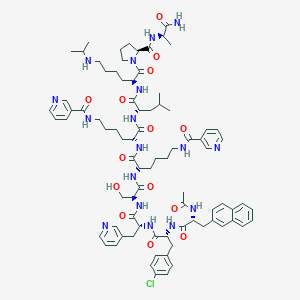

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)